3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and thienopyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Cyclization to Form the Thienopyrimidinone Core: The final step involves the cyclization of the intermediate compounds to form the thienopyrimidinone core under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Shares the benzodioxole moiety but differs in the overall structure and functional groups.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Similar core structure but different substituents and biological activities.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of benzodioxole, chlorophenyl, and thienopyrimidinone moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H13ClN2O3S |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13ClN2O3S/c21-14-4-2-13(3-5-14)15-9-27-19-18(15)20(24)23(10-22-19)8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2 |
InChI Key |
YNPQVOXYZASTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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